(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound “(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals . It also contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The compound also features a cyclopropylsulfonyl group and a phenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. Piperazines and triazoles can participate in a variety of reactions. For example, piperazines can undergo reactions with acids and bases, and can be alkylated. Triazoles can participate in click reactions, a type of chemical reaction used in bioconjugation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity.Scientific Research Applications
Anticancer and Antituberculosis Studies
- A series of derivatives were synthesized and tested for their in vitro anticancer activity against human breast cancer cell lines, with some compounds displaying significant activity. Additionally, antituberculosis activities were evaluated, revealing significant efficacy against M. tuberculosis. These findings highlight the potential of such compounds in developing treatments for cancer and tuberculosis (Mallikarjuna et al., 2014).
Tubulin Polymerization Inhibition
- Research into substituted piperazin-1-yl)methanone derivatives showed their effectiveness in inhibiting tubulin polymerization, suggesting a potential mechanism for anticancer activity. These compounds induced apoptosis in cancer cells, pointing to their utility in cancer therapeutics (Manasa et al., 2020).
Enzyme Inhibition for Therapeutic Agents
- Studies on derivatives have shown considerable inhibitory activity against α-glucosidase enzyme, with implications for therapeutic applications. The compounds were also evaluated for hemolytic and cytotoxic profiles, which are essential for determining their safety and effectiveness as drugs (Abbasi et al., 2019).
Alzheimer's Disease Treatment
- A series of amides, including derivatives, were synthesized and displayed enzyme inhibitory potentials with applications towards Alzheimer's disease treatment. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, offering a foundation for further drug development against Alzheimer's (Hassan et al., 2018).
Antimicrobial Activity
- Novel triazole analogues of piperazine were synthesized and evaluated for their antibacterial activity against several human pathogenic bacteria, showcasing significant inhibition of bacterial growth. These compounds represent potential molecules for further development in antimicrobial therapies (Nagaraj et al., 2018).
Corrosion Inhibition
- A study on a novel organic compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, demonstrated its effectiveness as an inhibitor in preventing mild steel corrosion in acidic media. This research offers insights into the compound's application in corrosion prevention (Singaravelu & Bhadusha, 2022).
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this or any chemical compound.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs.
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the compound can interfere with cell division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly , which is essential for cell division . This disruption leads to cell cycle arrest at the sub-G1 and G2/M phase , preventing the cell from dividing and leading to cell death.
Pharmacokinetics
In silico studies suggest that sulfonyl piperazine-integrated triazole conjugates, like this compound, possessdrug-like properties
Result of Action
The compound’s action results in the induction of apoptosis , or programmed cell death, in cells . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . The compound also inhibits colony formation in a concentration-dependent manner .
properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c22-16(15-12-17-21(18-15)13-4-2-1-3-5-13)19-8-10-20(11-9-19)25(23,24)14-6-7-14/h1-5,12,14H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNOHALLRAEJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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